molecular formula C8H14N2O3 B13365970 4-((3R,4S)-4-Hydroxytetrahydrofuran-3-yl)piperazin-2-one

4-((3R,4S)-4-Hydroxytetrahydrofuran-3-yl)piperazin-2-one

Katalognummer: B13365970
Molekulargewicht: 186.21 g/mol
InChI-Schlüssel: SSMULVXSRMHMPT-RNFRBKRXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((3R,4S)-4-Hydroxytetrahydrofuran-3-yl)piperazin-2-one is a complex organic compound with a unique structure that includes a tetrahydrofuran ring and a piperazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3R,4S)-4-Hydroxytetrahydrofuran-3-yl)piperazin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable diol precursor under acidic conditions to form the tetrahydrofuran ring.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.

    Hydroxylation: The final step involves the hydroxylation of the tetrahydrofuran ring to introduce the hydroxyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-((3R,4S)-4-Hydroxytetrahydrofuran-3-yl)piperazin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to form different reduced derivatives.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution on the piperazine ring can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

4-((3R,4S)-4-Hydroxytetrahydrofuran-3-yl)piperazin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of 4-((3R,4S)-4-Hydroxytetrahydrofuran-3-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

4-((3R,4S)-4-Hydroxytetrahydrofuran-3-yl)piperazin-2-one can be compared with other similar compounds, such as:

    4-Hydroxytetrahydrofuran-3-yl)piperazine: Lacks the piperazin-2-one moiety.

    Tetrahydrofuran-3-yl)piperazin-2-one: Lacks the hydroxyl group.

    Piperazin-2-one derivatives: Various derivatives with different substituents on the piperazine ring.

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H14N2O3

Molekulargewicht

186.21 g/mol

IUPAC-Name

4-[(3R,4S)-4-hydroxyoxolan-3-yl]piperazin-2-one

InChI

InChI=1S/C8H14N2O3/c11-7-5-13-4-6(7)10-2-1-9-8(12)3-10/h6-7,11H,1-5H2,(H,9,12)/t6-,7-/m1/s1

InChI-Schlüssel

SSMULVXSRMHMPT-RNFRBKRXSA-N

Isomerische SMILES

C1CN(CC(=O)N1)[C@@H]2COC[C@H]2O

Kanonische SMILES

C1CN(CC(=O)N1)C2COCC2O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.